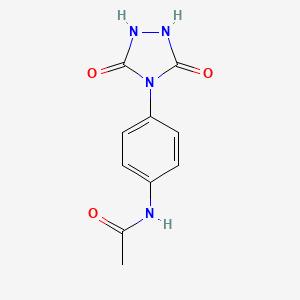![molecular formula C10H4N2 B12896430 Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
Cyclopropa[3,4]pentaleno[1,2-B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropa[3,4]pentaleno[1,2-B]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2. This compound is characterized by its unique structure, which includes a cyclopropane ring fused to a pentalene and pyrazine ring system. The compound’s distinct structure makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropa[3,4]pentaleno[1,2-B]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclopropane derivative with a pentalene precursor in the presence of a pyrazine ring-forming reagent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropa[3,4]pentaleno[1,2-B]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Cyclopropa[3,4]pentaleno[1,2-B]pyrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
Cyclopropa[3,4]pentaleno[1,2-B]pyrazine can be compared with other similar nitrogen-containing heterocyclic compounds, such as pyridazine and pyridazinone derivatives. These compounds share some structural similarities but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its fused cyclopropane-pentalene-pyrazine structure, which imparts distinct chemical and biological properties.
Comparación Con Compuestos Similares
- Pyridazine
- Pyridazinone
- Pyrrolopyrazine
These compounds exhibit a range of biological activities and are used in various scientific and industrial applications, highlighting the versatility and importance of nitrogen-containing heterocycles in research and development.
Propiedades
Fórmula molecular |
C10H4N2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
9,12-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),2(4),3(7),5,8,10-hexaene |
InChI |
InChI=1S/C10H4N2/c1-2-6-7-5(1)8(7)10-9(6)11-3-4-12-10/h1-4H |
Clave InChI |
PFQRCUHTGSYYJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C1=C3C4=NC=CN=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


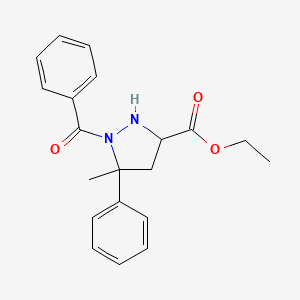
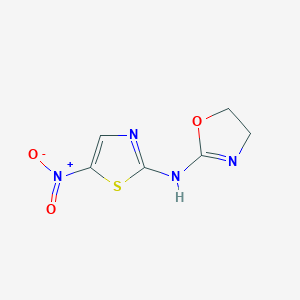

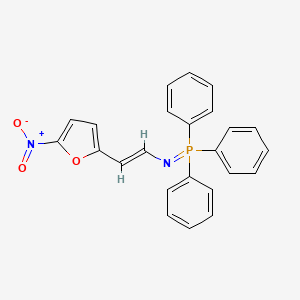
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
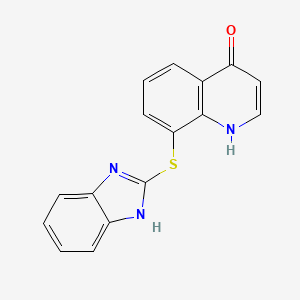
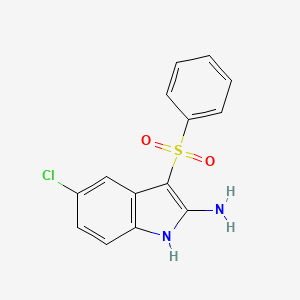
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
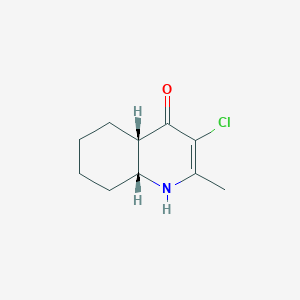
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
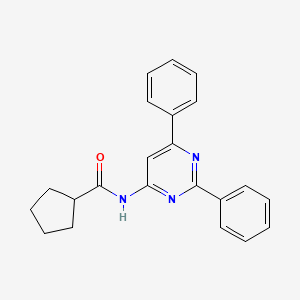
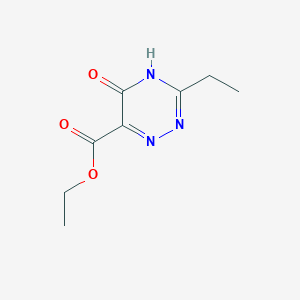
![2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
